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Compound Name: Edratide

Cat. No.: B1602343

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (hCDR1), a synthetic peptide composed of 19 amino acids
(GYYWSWIRQPPGKGEEWIG), is an immunomodulatory agent under investigation for the
treatment of Systemic Lupus Erythematosus (SLE).[1][2] It is based on the complementarity-
determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[3] Edratide has been
shown to ameliorate SLE manifestations by inducing regulatory T cells (Tregs) and modulating
cytokine production.[2][4] This document provides detailed application notes and protocols for
the solid-phase peptide synthesis (SPPS), purification, and characterization of Edratide, as
well as an overview of its mechanism of action.

Data Presentation
Table 1: Physicochemical Properties of Edratide
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Property Value

Gly-Tyr-Tyr-Trp-Ser-Trp-lle-Arg-GIn-Pro-Pro-

Amino Acid Sequence
Gly-Lys-Gly-Glu-Glu-Trp-lle-Gly

Molecular Formula C110H149N29031S0

Average Molecular Weight 2357.59 g/mol

Monoisotopic Molecular Weight 2356.09 g/mol

Purity (typical) >95% (as determined by HPLC)
Solubility Soluble in water and aqueous buffers

Table 2: Representative Yield and Purity Data for Solid-
Phase Peptide Synthesis

While specific yield data for the synthesis of Edratide is not widely published, the following
table presents typical yields and purities achievable for peptides of similar length using
optimized Fmoc-based solid-phase synthesis protocols.

. Crude Peptide . Purity after
Synthesis Scale ] Overall Yield (%) o
Yield (mg) Purification (%)
0.1 mmol 150 - 200 60 - 80 > 98
1.0 mmol 15-20g 60 - 80 > 98

Note: Yields can vary significantly based on the specific peptide sequence, resin, coupling
reagents, and purification methods used.

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Edratide
(Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Edratide on a 0.1 mmol scale using a standard
Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
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. Resin Selection and Swelling:

Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).

Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 1 hour.
. Fmoc Deprotection:

Drain the DMF.

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
. Amino Acid Coupling:

For each amino acid in the Edratide sequence (starting from the C-terminal Glycine),
perform the following coupling cycle:

Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU (2-
(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-
activate for 2-3 minutes.

Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete
reaction), repeat the coupling step.

After complete coupling (negative Kaiser test), wash the resin with DMF (5 times).
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4. Final Cleavage and Deprotection:

 After the final amino acid (N-terminal Glycine) has been coupled, wash the resin with
dichloromethane (DCM) and dry under vacuum.

o Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water
(95:2.5:2.5 viviv).

e Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room
temperature.

 Filter the resin and collect the filtrate containing the cleaved peptide.
o Precipitate the crude peptide by adding cold diethyl ether.
o Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

e Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Edratide by Reverse-Phase
HPLC

1. Sample Preparation:

» Dissolve the crude Edratide peptide in a minimal amount of Buffer A (see below).
o Filter the solution through a 0.45 pm syringe filter.

2. HPLC Conditions:

e Column: C18 reverse-phase column (e.g., 10 um particle size, 250 x 10 mm).

o Mobile Phase A: 0.1% TFA in water.

e Mobile Phase B: 0.1% TFA in acetonitrile.

e Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Flow Rate: 4 mL/min.

o Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

o Collect fractions corresponding to the major peptide peak.

» Analyze the purity of the collected fractions by analytical HPLC.
e Pool the fractions with the desired purity (>95%).

» Lyophilize the pooled fractions to obtain the purified Edratide peptide as a white powder.

Protocol 3: Characterization of Edratide by Mass
Spectrometry

1. Sample Preparation:

» Dissolve a small amount of the purified, lyophilized Edratide in a suitable solvent (e.g., 50%
acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

o Technique: Electrospray lonization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser
Desorption/lonization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

e Analysis Mode: Positive ion mode.

o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that
includes the expected molecular weight of Edratide.

o Expected Result: The observed molecular weight should correspond to the calculated
average molecular weight of Edratide (2357.59 g/mol ). Multiple charged ions may be
observed in ESI-MS.

Visualizations

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Workflow

RP-HPLC Purfication

Click to download full resolution via product page

Caption: Experimental workflow for the solid-phase synthesis of Edratide.
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Caption: Immunomodulatory signaling pathway of Edratide in SLE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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